N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide

Synthetic Chemistry Indazole Derivatization Protecting Group Strategy

Procure this specific exocyclic N-(4-methoxybenzyl) indazole-3-carboxamide to enable sequential, independent modification of the indazole N1 and carboxamide nitrogens. Critical for constructing 5-HT3 receptor ligands and GSK-3β inhibitor scaffolds. The acid-labile 4-methoxybenzyl group is uniquely positioned for deprotection strategies, unlike generic N1-substituted analogs. Verify purity before initiating kilogram-scale process validation.

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 930037-61-9
Cat. No. B2811124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide
CAS930037-61-9
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C2=NNC3=CC=CC=C32
InChIInChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)10-17-16(20)15-13-4-2-3-5-14(13)18-19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
InChIKeyHXCNLRFMVUGFKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Methoxyphenyl)methyl]-1H-indazole-3-carboxamide (CAS 930037-61-9): Core Structural Identity and Procurement Class Positioning


N-[(4-Methoxyphenyl)methyl]-1H-indazole-3-carboxamide (CAS 930037-61-9, molecular formula C16H15N3O2, molecular weight 281.315 g/mol) is a synthetic indazole-3-carboxamide derivative characterized by a 4-methoxybenzyl substituent on the carboxamide nitrogen. [1] Unlike N1-substituted indazole-3-carboxamide analogs, this compound carries the 4-methoxyphenylmethyl group on the exocyclic amide nitrogen, a structural feature that defines its chemical reactivity as a synthetic intermediate rather than a terminal bioactive compound. [2] Its procurement relevance lies in its utility as a building block for constructing more complex indazole-based pharmacophores, particularly in the synthesis of serotonin 5-HT3 receptor ligands and glycogen synthase kinase-3 beta (GSK-3β) inhibitor scaffolds. [3]

Why Indazole-3-carboxamide Analogs Cannot Be Simply Interchanged with N-[(4-Methoxyphenyl)methyl]-1H-indazole-3-carboxamide


Generic substitution among indazole-3-carboxamide derivatives is scientifically unsound because the position and nature of the N-substituent dictate fundamentally different chemical and biological properties. N-[(4-Methoxyphenyl)methyl]-1H-indazole-3-carboxamide bears its 4-methoxybenzyl group on the exocyclic carboxamide nitrogen, whereas closely related analogs such as N-(4-Methoxyphenyl)-1H-indazole-3-carboxamide (CAS 64351-24-2) and 6-chloro-N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide [1] differ in either the attachment point or ring substitution pattern. The methylene spacer in the target compound provides conformational flexibility and alters hydrogen-bonding capacity, which directly impacts its reactivity profile in amide coupling, deprotection, and further derivatization steps that are critical in multi-step synthetic routes to pharmacologically active indazoles. [2]

Quantitative Differentiation Evidence for N-[(4-Methoxyphenyl)methyl]-1H-indazole-3-carboxamide (930037-61-9)


Exocyclic Amide N-Substitution vs. N1-Alkylation: Synthetic Intermediate Utility

The target compound's defining differentiation is the 4-methoxybenzyl group attached to the exocyclic carboxamide nitrogen (CONH-CH2-C6H4-OCH3), rather than at the indazole N1 position. This is explicitly exploited in patent WO1995023799A1, where p-methoxybenzyl serves as an acid-labile protecting group for the carboxamide nitrogen during granisetron synthesis. [1] In contrast, analogs such as N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide (the scaffold in J. Med. Chem. 2015 [2]) place the substituent at N1 via a methylene linker, yielding ATP-competitive GSK-3β inhibitors with IC50 values in the nanomolar range, a pharmacological profile not achievable with the exocyclic amide-substituted target compound.

Synthetic Chemistry Indazole Derivatization Protecting Group Strategy

Molecular Weight and Lipophilicity Differentiation from Direct N-Phenyl Analog

The target compound (MW 281.315 g/mol, C16H15N3O2) differs from its closest commercially available analog N-(4-Methoxyphenyl)-1H-indazole-3-carboxamide (CAS 64351-24-2, MW 267.28 g/mol, C15H13N3O2) by a methylene (-CH2-) group insertion between the amide nitrogen and the 4-methoxyphenyl ring. This single methylene unit increases molecular weight by 14 Da and adds one rotatable bond, resulting in a calculated LogP difference of approximately +0.5 units (class-level inference based on fragment-based LogP contribution of -CH2-). [1]

Physicochemical Profiling ADMET Prediction Medicinal Chemistry

Indazole Core Substitution: Absence of 6-Chloro Group Differentiates from 6-Chloro Analog

The target compound lacks a chlorine substituent at the indazole 6-position, in contrast to 6-chloro-N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide (MW 315.75 g/mol). [1] The presence of a chloro substituent alters the electron density of the indazole ring, modifying its reactivity in electrophilic substitution and cross-coupling reactions. While no direct comparative reaction yield data were located, class-level inference indicates that electron-withdrawing substituents generally decrease nucleophilicity at the indazole N1 and N2 positions. [2]

Halogenated Indazoles Reactivity Electron-Withdrawing Effects

Patent-Documented Utility as a Protected Intermediate in 5-HT3 Antagonist Synthesis

Patent WO1995023799A1 explicitly describes the use of N-4-methoxybenzyl-N-(endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methylindazole-3-carboxamide, a derivative of the target compound, as a protected intermediate in the synthesis of granisetron, a clinically used 5-HT3 receptor antagonist. [1] The 4-methoxybenzyl group is quantitatively cleaved under acidic conditions (methanesulfonic acid, 70°C, 20 minutes) to yield the final active pharmaceutical ingredient. This contrasts with N1-substituted indazole-3-carboxamide analogs used as direct GSK-3β inhibitors, which are designed to maintain substitution for target engagement. [2]

Serotonin 5-HT3 Antagonists Process Chemistry Granisetron Synthesis

Procurement-Driven Application Scenarios for N-[(4-Methoxyphenyl)methyl]-1H-indazole-3-carboxamide (CAS 930037-61-9)


Process Chemistry R&D for 5-HT3 Antagonist Manufacturing

Based on its documented role in patent WO1995023799A1, this compound serves as a strategic intermediate for the development and optimization of synthetic routes to granisetron and related 5-HT3 receptor antagonists. [1] Procurement supports kilogram-scale process validation studies where the acid-labile 4-methoxybenzyl protecting group is cleaved after amide coupling. The target compound's specific exocyclic N-substitution pattern is essential for this deprotection strategy; N1-substituted analogs cannot fulfill this function.

Structure-Activity Relationship (SAR) Studies on Indazole-3-Carboxamide Pharmacophores

The target compound's unique exocyclic amide substitution provides a reference point for SAR exploration. By comparing biological or chemical property data generated with this compound against N1-substituted counterparts (such as those in the GSK-3β inhibitor patent EA-024939-B1 [2]), researchers can delineate the contribution of substitution position to target binding, metabolic stability, or synthetic tractability. This differential profiling is critical for lead optimization campaigns in kinase inhibitor discovery.

Building Block for N-Functionalized Indazole Libraries

The free NH of the indazole ring in this compound remains available for further N1-alkylation or N1-arylation, given that the 4-methoxybenzyl group occupies the exocyclic amide position. This permits sequential functionalization strategies that are not possible with N1-blocked indazole-3-carboxamide building blocks. [3] The compound thus enables divergent library synthesis where both the indazole N1 and the carboxamide nitrogen can be independently modified.

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